2,2,2-Trifluoro-1-furan-2-yl-ethanol
Overview
Description
2,2,2-Trifluoro-1-furan-2-yl-ethanol is a chemical compound that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a trifluoroethanol group (an alcohol group with three fluorine atoms attached). This suggests that the compound may have properties similar to other furan and trifluoroethanol compounds .
Molecular Structure Analysis
The molecular structure of this compound likely involves a furan ring attached to a trifluoroethanol group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the furan ring and the trifluoroethanol group. Furan rings can participate in a variety of reactions, including electrophilic substitution and nucleophilic addition. Trifluoroethanol is known for its acidity and can undergo reactions typical of alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan ring and the trifluoroethanol group. For example, the trifluoroethanol group could increase the compound’s polarity and acidity .Scientific Research Applications
Organic Synthesis Applications
Electrophilic Oxyalkylation
A set of electrophilic 2-(trifluoroacetyl)-1,3-azoles demonstrated activity in the C-oxyalkylation of pyrrole, furan, thiophene, 1,3-thiazole, and 1,2-oxazole derivatives, leading to the synthesis of trifluoromethyl-substituted alcohols. This showcases the utility of trifluoroacetyl compounds in electrophilic substitution reactions to synthesize fluorinated alcohols, which are valuable in pharmaceutical and agrochemical industries due to their unique chemical properties (Khodakovskiy et al., 2010).
Synthesis of Furan Derivatives
The reaction of 1,2‐Unsaturated Trifluoromethyl Ketones leading to 1-(Trifluoromethyl)furan derivatives illustrates the potential of trifluoroacetyl compounds in the synthesis of furan derivatives, which are significant in the development of new materials and bioactive molecules (Zhang & Yuan, 2007).
Catalysis and Materials Science
Catalytic Transfer Hydrogenation
Biomass-derived 5-hydroxymethyl furfural (HMF) can be efficiently converted to 2,5-bishydroxymethyl furan (BHMF) using ethanol as a hydrogen donor and solvent over low-cost ZrO(OH)2. This process exemplifies the role of fluorinated compounds in facilitating catalytic transfer hydrogenation, underlining their importance in biomass conversion technologies (Hao et al., 2016).
Hydrotrifluoromethylation and Iodotrifluoromethylation
Demonstrates the trifluoromethyl (CF3) group's significance in altering the physical and chemical properties of organic molecules. The study presents an environmentally benign strategy for the hydrotrifluoromethylation of unactivated alkenes and alkynes, showcasing the relevance of fluorinated compounds in introducing trifluoromethyl groups to organic substrates, which is crucial for pharmaceutical and agrochemical developments (Choi et al., 2014).
Properties
IUPAC Name |
2,2,2-trifluoro-1-(furan-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLKXYDFYQLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375311 | |
Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70783-48-1 | |
Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70783-48-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.